molecular formula C7H10O B3033829 5-Norbornen-2-ol,mixture of endo and exo CAS No. 1212434-06-4

5-Norbornen-2-ol,mixture of endo and exo

Cat. No.: B3033829
CAS No.: 1212434-06-4
M. Wt: 110.15 g/mol
InChI Key: MKOSBHNWXFSHSW-GFCOJPQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Norbornen-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Norbornen-2-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of norbornene. In this method, norbornene reacts with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield 5-Norbornen-2-ol .

Industrial Production Methods

Industrial production of 5-Norbornen-2-ol typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Norbornen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Norbornen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In medicinal chemistry, norbornene derivatives are investigated for their potential to modulate biological pathways and serve as scaffolds for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Norbornene-2-methanol
  • exo-Norborneol
  • 5-Norbornene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-2-ene

Uniqueness

5-Norbornen-2-ol is unique due to its specific structural features and reactivity. The presence of the hydroxyl group on the norbornene ring imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2/t5-,6+,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOSBHNWXFSHSW-GFCOJPQKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC([C@@H]1C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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